Ethyl 4-Oxoazepane-1-carboxylate Ethyl 4-Oxoazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 56515-89-0
VCID: VC20764362
InChI: InChI=1S/C9H15NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h2-7H2,1H3
SMILES: CCOC(=O)N1CCCC(=O)CC1
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

Ethyl 4-Oxoazepane-1-carboxylate

CAS No.: 56515-89-0

Cat. No.: VC20764362

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-Oxoazepane-1-carboxylate - 56515-89-0

Specification

CAS No. 56515-89-0
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name ethyl 4-oxoazepane-1-carboxylate
Standard InChI InChI=1S/C9H15NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h2-7H2,1H3
Standard InChI Key IBUMPBFHLUYONP-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCCC(=O)CC1
Canonical SMILES CCOC(=O)N1CCCC(=O)CC1

Introduction

Chemical Identity and Properties

Ethyl 4-Oxoazepane-1-carboxylate, identified by CAS number 56515-89-0, is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol. The compound belongs to the azepane family, featuring a seven-membered ring containing nitrogen, with an ethyl carboxylate group attached to the nitrogen atom (position 1) and a ketone group at position 4.

Structural Characteristics

The structural arrangement of Ethyl 4-Oxoazepane-1-carboxylate consists of three key components:

  • A seven-membered azepane ring (hexahydro-1H-azepine)

  • An ethyl carboxylate group at the N-1 position

  • A carbonyl (ketone) group at position 4 of the ring

This structural configuration contributes to the compound's physical and chemical properties, including its solubility profile, reactivity patterns, and biological interactions.

Physical Properties

While specific physical property data for Ethyl 4-Oxoazepane-1-carboxylate is limited in the available research, the compound typically exists as a stable solid at standard temperature and pressure. Based on its structural characteristics, it likely exhibits moderate solubility in organic solvents such as dichloromethane, chloroform, and methanol, with limited solubility in water.

Pharmacological Properties

Research indicates that Ethyl 4-Oxoazepane-1-carboxylate possesses specific pharmacological properties that make it relevant for medicinal chemistry and drug development.

Receptor Interactions

One of the most significant pharmacological properties of Ethyl 4-Oxoazepane-1-carboxylate is its activity as a muscarinic M4 receptor agonist. The muscarinic acetylcholine receptors, particularly the M4 subtype, play crucial roles in the central nervous system, including:

  • Regulation of neurotransmitter release

  • Modulation of cognitive functions

  • Involvement in motor control pathways

This M4 receptor agonist activity suggests potential applications in treating neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, and cognitive disorders.

Neuropharmacological Effects

The compound's interaction with muscarinic receptors indicates its potential neuropharmacological effects. Muscarinic M4 receptor agonists generally:

  • Reduce hyperactivity in dopaminergic pathways

  • Modulate cholinergic neurotransmission

  • Influence cognitive and memory processes

  • May exhibit antipsychotic properties with potentially fewer side effects than traditional antipsychotics

These properties position Ethyl 4-Oxoazepane-1-carboxylate as a compound of interest in the development of novel therapeutic agents for central nervous system disorders.

Medicinal Chemistry Applications

Ethyl 4-Oxoazepane-1-carboxylate has attracted attention in medicinal chemistry due to its potential therapeutic applications and utility as a building block for more complex pharmaceutical compounds.

Structure-Activity Relationships

The azepane ring system with specific functionalization patterns found in Ethyl 4-Oxoazepane-1-carboxylate serves as an important scaffold for structure-activity relationship (SAR) studies. Researchers can modify various aspects of the molecule to:

  • Enhance receptor selectivity

  • Improve pharmacokinetic properties

  • Reduce potential side effects

  • Optimize therapeutic efficacy

Such SAR studies help medicinal chemists design more effective and safer drug candidates based on the core structure of Ethyl 4-Oxoazepane-1-carboxylate.

Chemical Reactivity and Transformations

Understanding the chemical reactivity of Ethyl 4-Oxoazepane-1-carboxylate is crucial for its applications in organic synthesis and pharmaceutical development.

Functional Group Reactivity

The compound contains multiple reactive functional groups that can participate in various chemical transformations:

  • The ethyl carboxylate group can undergo hydrolysis, transesterification, or reduction

  • The ketone at position 4 can participate in nucleophilic addition reactions, reductions, or condensations

  • The nitrogen atom in the azepane ring can be further functionalized under appropriate conditions

Synthetic Building Block Applications

As a versatile synthetic intermediate, Ethyl 4-Oxoazepane-1-carboxylate can serve as a building block for more complex molecular structures. Its utility in synthetic chemistry includes:

  • Scaffold for the synthesis of complex azepane derivatives

  • Precursor for bioactive compounds with central nervous system activity

  • Starting material for the preparation of peptidomimetics and other biologically relevant molecules

Research Status and Future Directions

Current research involving Ethyl 4-Oxoazepane-1-carboxylate spans multiple disciplines, from organic synthesis to medicinal chemistry and neuropharmacology.

Current Research Areas

Research activities involving this compound focus on several key areas:

  • Optimization of synthetic routes for more efficient preparation

  • Investigation of structure-activity relationships for muscarinic receptor binding

  • Exploration of potential therapeutic applications in neurological disorders

  • Development of novel derivatives with enhanced pharmacological properties

Future Research Directions

Future research directions for Ethyl 4-Oxoazepane-1-carboxylate may include:

  • Detailed mechanistic studies of its interaction with muscarinic receptors

  • In vivo efficacy testing in animal models of neurological disorders

  • Exploration of combination therapies involving this compound

  • Investigation of extended-release formulations or prodrug approaches

  • Computational studies to predict novel applications and optimize molecular interactions

Comparative Analysis

To better understand the significance of Ethyl 4-Oxoazepane-1-carboxylate, it is useful to compare it with related compounds, including the structurally similar 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate.

Structural Comparison

The table below compares key properties of Ethyl 4-Oxoazepane-1-carboxylate with the related compound:

PropertyEthyl 4-Oxoazepane-1-carboxylate1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Molecular FormulaC9H15NO3C14H23NO5
Molecular Weight185.22 g/mol285.34 g/mol
CAS Number56515-89-0141642-82-2
Carboxylate GroupsOne (ethyl carboxylate at N-1)Two (tert-butyl carboxylate at N-1, ethyl carboxylate at C-4)
Ketone PositionPosition 4Position 5
Structural ComplexityLowerHigher

This comparison highlights the structural differences that may contribute to distinct pharmacological profiles and applications.

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